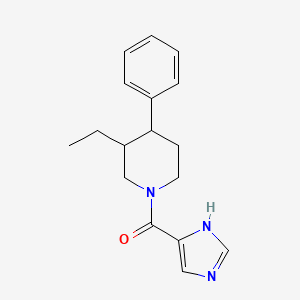
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide, also known as MPEP, is a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Mecanismo De Acción
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is a selective antagonist for mGluR5. It binds to the allosteric site of mGluR5 and prevents the activation of the receptor by glutamate. This results in the inhibition of downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models of anxiety. It has also been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and alcohol. N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to improve cognitive function in animal models of cognitive impairment. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its high selectivity for mGluR5. This allows researchers to study the specific role of mGluR5 in various physiological and pathological processes. However, one of the limitations of using N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is its poor solubility in water. This can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are many future directions for research involving N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide. One area of research is the development of more potent and selective mGluR5 antagonists. Another area of research is the investigation of the role of mGluR5 in various neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for more research on the potential therapeutic applications of mGluR5 antagonists in the treatment of various psychiatric disorders.
Métodos De Síntesis
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide can be synthesized using a three-step process. The first step involves the reaction of 2-methoxy-5-methylpyridine-3-carboxylic acid with thionyl chloride to form 2-chloro-5-methylpyridine-3-carboxylic acid. The second step involves the reaction of 2-chloro-5-methylpyridine-3-carboxylic acid with cyclohexanone in the presence of potassium carbonate to form 3-cyclohexen-1-one-2-carboxylic acid. The final step involves the reaction of 3-cyclohexen-1-one-2-carboxylic acid with 2-aminoethanol in the presence of triethylamine to form N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-8-12(14(18-2)15-9-10)16-13(17)11-6-4-3-5-7-11/h3-4,8-9,11H,5-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBSLQZQIFCLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)

![N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide](/img/structure/B7585527.png)
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-[1-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B7585547.png)

![N-(2-ethoxy-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7585578.png)




